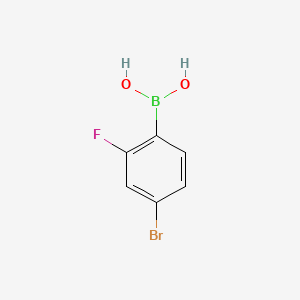

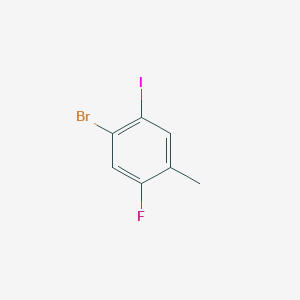

4-Bromo-2-fluorobenzeneboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Lithium-Ion Battery Additive

4-Bromo-2-fluorobenzeneboronic acid has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. Research by Zhang Qian-y (2014) in the Chinese Journal of Power Sources found that this additive can form a polymer film at 4.6 V, providing overcharge protection and fire retardancy without impacting normal battery performance (Zhang Qian-y, 2014).

Synthesis of Fluorinated Biphenyl Derivatives

The compound has been utilized in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. Yanan Qiu et al. (2009) in Organic Preparations and Procedures International detailed a practical synthesis method (Yanan Qiu et al., 2009).

Radiopharmaceutical Synthon

It has been used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions in radiopharmaceuticals. J. Ermert et al. (2004) in the Journal of Labelled Compounds and Radiopharmaceuticals explored different preparation methods, finding the symmetrical bis-(4-bromphenyl)iodonium bromide pathway most effective (J. Ermert et al., 2004).

Educational Tool in Chemistry

This compound is also used in educational settings. S. Hein et al. (2015) described a discovery-based Grignard experiment for undergraduate students, using 1-bromo-4-fluorobenzene in the Journal of Chemical Education (S. Hein et al., 2015).

Catalyst in Suzuki-Miyaura C-C Coupling

Roghayeh Sadeghi Erami et al. (2017) investigated its use in Suzuki-Miyaura C-C coupling reactions to create fluorinated biphenyl derivatives, relevant in pharmaceuticals and novel materials, as detailed in Catalysts (Roghayeh Sadeghi Erami et al., 2017).

作用機序

Target of Action

4-Bromo-2-fluorobenzeneboronic acid, also known as 4-Bromo-2-fluorophenylboronic acid, is primarily used as a pharmaceutical intermediate . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are arenediazonium tetrafluoroborates, which are used in the cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling . This reaction is catalyzed by palladium acetate and occurs in the absence of both added base and phosphine ligand . The result of this interaction is the formation of biaryl intermediates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of biaryl intermediates . The downstream effects of this pathway include the synthesis of various pharmaceutical compounds .

Pharmacokinetics

It is known that the compound is insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of biaryl intermediates . These intermediates are crucial in the synthesis of various pharmaceutical compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the cross-coupling reaction it participates in is typically carried out in dioxane or methanol . The reaction conditions, including the presence of palladium acetate and the absence of added base and phosphine ligand, also play a crucial role in the compound’s action .

Safety and Hazards

4-Bromo-2-fluorobenzeneboronic acid is an irritant . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

特性

IUPAC Name |

(4-bromo-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZHIIVZRPUZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378383 |

Source

|

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-64-5 |

Source

|

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)